molecular formula C8H9N3 B1270201 7-Amino-2-methylindazole CAS No. 90223-02-2

7-Amino-2-methylindazole

Katalognummer B1270201
CAS-Nummer: 90223-02-2
Molekulargewicht: 147.18 g/mol
InChI-Schlüssel: KNZJAZZOKTUEHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2-methylindazole is a nitrogen-containing heterocyclic compound characterized by a core indazole structure substituted with an amino group at the 7th position and a methyl group at the 2nd position. Indazoles are significant in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of 7-Amino-2-methylindazole and its derivatives has been explored through various synthetic routes. One efficient method involves the cyclization of 2-fluoroaryl carboxylic acids to form 3-aminoindazoles, which can potentially be adapted to synthesize 7-Amino-2-methylindazole by adjusting the substitution pattern on the starting materials (Burke & Trantow, 2008).

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential in Parkinson's Disease

7-Amino-2-methylindazole derivatives, particularly 7-Nitroindazole (7-NI), have shown significant promise in neuroprotection, particularly in the context of Parkinson's disease. Studies indicate that 7-NI, a selective inhibitor of neuronal nitric oxide synthase (nNOS), effectively blocks MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in animal models. MPTP is a neurotoxin that induces Parkinsonian symptoms, and 7-NI's protective effect against MPTP-induced neurotoxicity suggests its potential utility in treating Parkinson's disease. The mechanism involves the inhibition of nitric oxide, implicated in the neurotoxic process, highlighting the role of nitric oxide in MPTP-induced neurodegeneration and positioning nNOS inhibitors as potential therapeutic agents for Parkinson's disease (Hantraye et al., 1996).

Anticonvulsant Effects Beyond NOS Inhibition

Further research into 7-Nitroindazole and related compounds reveals anticonvulsant effects that extend beyond their role as nNOS inhibitors. For instance, the inhibition of convulsions in experimental models, including those induced by glufosinate, suggests an undefined property of nitrogen-containing chemical structures contributing to these effects. This indicates that the anticonvulsant properties of 7-NI and similar compounds might be attributed to mechanisms unrelated to nNOS inhibition, providing an alternative avenue for therapeutic applications beyond the previously understood scope (Matsumura et al., 2008).

CGRP Receptor Antagonism for Migraine Treatment

In the search for effective migraine treatments, derivatives of 7-Amino-2-methylindazole have been explored as CGRP (Calcitonin Gene-Related Peptide) receptor antagonists. Compounds derived from the 7-methylindazole core have demonstrated significant increases in CGRP binding potency, suggesting their potential in inhibiting CGRP-induced vasodilation, a key mechanism in migraine pathophysiology. This research points towards the development of new migraine therapeutics based on 7-Amino-2-methylindazole derivatives, offering hope for more effective treatments for this debilitating condition (Han et al., 2013).

Antidepressant-like Properties

Investigations into the role of nitric oxide (NO) in depression have led to the study of 7-Nitroindazole's antidepressant-like effects. In preclinical models, such as the forced swimming test in rats, 7-NI has been shown to reduce immobility time, suggesting its potential as an antidepressant. The selective inhibition of neuronal NOS by 7-NI, and the reversal of its effects by L-arginine, underscore the modulatory role of NO in depression, presenting a novel target for antidepressant drug development (Yildiz et al., 2000).

Anticancer and Antitumor Activities

Research into 7-Amino-2-methylindazole derivatives has also uncovered their potential in anticancer and antitumor applications. For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines, indicating the therapeutic potential of these compounds in oncology. The structure-activity relationship studies of these derivatives provide insights into their mode of action and pave the way for the development of new anticancer agents based on 7-Amino-2-methylindazole derivatives (Tiwari et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

2-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZJAZZOKTUEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363205
Record name 7-Amino-2-methylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90223-02-2
Record name 7-Amino-2-methylindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-2-methyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.